(5E)-5-{1-[(2-chlorobenzyl)amino]ethylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-{(E)-1-[(2-CHLOROBENZYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a synthetic organic compound that belongs to the class of pyrimidinetriones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(E)-1-[(2-CHLOROBENZYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzylamine and 4-methoxybenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction to form the intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic or basic conditions to form the pyrimidinetrione core structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 5-{(E)-1-[(2-CHLOROBENZYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-{(E)-1-[(2-CHLOROBENZYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, 5-{(E)-1-[(2-CHLOROBENZYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE may be evaluated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-{(E)-1-[(2-CHLOROBENZYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- **5-{(E)-1-[(2-BROMOBENZYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
- **5-{(E)-1-[(2-FLUOROBENZYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
- **5-{(E)-1-[(2-METHYLBENZYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Uniqueness
The uniqueness of 5-{(E)-1-[(2-CHLOROBENZYL)AMINO]ETHYLIDENE}-1-(4-METHOXYPHENYL)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H18ClN3O4 |
---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
5-[N-[(2-chlorophenyl)methyl]-C-methylcarbonimidoyl]-6-hydroxy-1-(4-methoxyphenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H18ClN3O4/c1-12(22-11-13-5-3-4-6-16(13)21)17-18(25)23-20(27)24(19(17)26)14-7-9-15(28-2)10-8-14/h3-10,26H,11H2,1-2H3,(H,23,25,27) |
InChI Key |
MVZCPXOMRNXUOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC=CC=C1Cl)C2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
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